molecular formula C17H14N2O4 B4585117 1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol

1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol

Cat. No.: B4585117
M. Wt: 310.30 g/mol
InChI Key: QVWVCUKBWGDPHI-UHFFFAOYSA-N
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Description

1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol is 310.09535693 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of complex organic compounds often involve multi-component reactions and the exploration of novel ligands. For instance, research on cyclic π-perimeter hydrocarbon platinum group metal complexes has led to the development of new ligands with a pendant nitrile group, although not directly related to the compound , this study exemplifies the intricate nature of organic synthesis and the potential for discovering new molecular structures and properties (Sairem et al., 2012).

Novel Organic Frameworks

The creation of inorganic-organic hybrid compounds is a significant area of research, utilizing isopolymolybdate and multidentate N-donor molecules. These studies result in diverse structural frameworks with varying dimensions and properties, demonstrating the vast potential of organic synthesis in creating novel materials with unique functionalities (Guo et al., 2019).

Antimicrobial Activity

The synthesis of novel organic compounds often leads to the discovery of substances with significant biological activities. For example, the creation of novel isoxazoline libraries has revealed compounds with potent antimicrobial properties, highlighting the potential of organic synthesis in contributing to pharmaceutical research (Gaonkar, Rai, & Prabhuswamy, 2007).

Catalytic Applications

Research into novel organic compounds frequently uncovers their potential as catalysts in various chemical reactions. Studies on pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation exemplify how newly synthesized organic compounds can serve as effective catalysts, facilitating more efficient and environmentally friendly chemical processes (Thongkam et al., 2015).

Organic Synthesis and Chemical Reactions

The exploration of novel synthetic routes and chemical reactions is a cornerstone of organic chemistry research. For instance, the study of oxidative and thermal routes to isoxazolopyridines showcases the development of innovative synthetic methods, leading to the creation of unique heterocyclic compounds with potential applications across various fields (Dyall et al., 1996).

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-17(20,12-3-2-6-18-9-12)16-8-13(19-23-16)11-4-5-14-15(7-11)22-10-21-14/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWVCUKBWGDPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol
Reactant of Route 2
1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol
Reactant of Route 3
1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol
Reactant of Route 4
Reactant of Route 4
1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol
Reactant of Route 5
Reactant of Route 5
1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol
Reactant of Route 6
Reactant of Route 6
1-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-1-(3-pyridyl)-1-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.